7-Nitroisochroman-1,3-dione chemical properties and structure
7-Nitroisochroman-1,3-dione chemical properties and structure
An In-depth Technical Guide to 7-Nitroisochroman-1,3-dione for Advanced Research
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Nitroisochroman-1,3-dione, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, structural characteristics, reactivity, and its strategic importance as a building block in the synthesis of complex molecules.
Core Molecular Identity and Structure
7-Nitroisochroman-1,3-dione, also known as 4-nitrohomophthalic anhydride, is a nitro-substituted derivative of homophthalic anhydride.[1] Its identity is defined by the following identifiers:
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Systematic Name: 7-nitro-1H-2-benzopyran-1,3(4H)-dione[1]
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Common Synonyms: 7-nitroisochroman-1,3-dione, 4-nitrohomophthalic anhydride, 7-nitro-3,4-dihydro-1H-2-benzopyran-1,3-dione[1]
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CAS Number: 36795-25-2
The molecular structure consists of an isochroman-1,3-dione core with a nitro group (NO₂) attached at the 7th position of the aromatic ring. This electron-withdrawing nitro group significantly influences the molecule's reactivity and electronic properties.
Caption: Chemical structure of 7-Nitroisochroman-1,3-dione.
Physicochemical Properties
The physicochemical properties of a molecule are critical predictors of its behavior in biological and chemical systems. The key computed properties for 7-Nitroisochroman-1,3-dione are summarized below, providing insight into its polarity, bioavailability, and complexity.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₉H₅NO₅ | Defines the elemental composition. |
| Molecular Weight | 207.14 g/mol | Influences diffusion, membrane permeability, and pharmacokinetics. |
| Exact Mass | 207.01677226 Da[1] | Used for high-resolution mass spectrometry identification. |
| Polar Surface Area (PSA) | 89.19 Ų[1] | Predicts membrane permeability and transport properties. A value < 140 Ų is often associated with good oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | 1.35750[1] | Measures lipophilicity. A LogP between 1 and 3 is often optimal for drug absorption. |
| Hydrogen Bond Acceptors | 5[1] | Influences solubility and binding interactions with biological targets. |
| Hydrogen Bond Donors | 0[1] | Affects solubility and binding characteristics. |
| Rotatable Bond Count | 0[1] | Indicates molecular rigidity. Low counts suggest a more constrained conformation. |
| Complexity | 321[1] | A measure of the intricacy of the molecular structure. |
Synthesis and Reactivity
Synthetic Pathway
7-Nitroisochroman-1,3-dione is typically synthesized via the dehydration of its corresponding dicarboxylic acid precursor, 4-Nitrohomophthalic acid (CAS 3898-66-6).[2] This reaction is a standard procedure for forming cyclic anhydrides. The process involves heating the diacid, often in the presence of a dehydrating agent like acetic anhydride, to facilitate the intramolecular cyclization and elimination of a water molecule.
Caption: Role as a versatile building block in medicinal chemistry.
Experimental Protocols and Methodologies
Protocol 1: General Procedure for Amide Synthesis via Ring Opening
This protocol describes a representative reaction illustrating the use of 7-Nitroisochroman-1,3-dione as a synthetic precursor.
Objective: To synthesize a 2-(carboxymethyl)-5-nitrobenzoic acid derivative by reacting 7-Nitroisochroman-1,3-dione with a primary amine.
Materials:
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7-Nitroisochroman-1,3-dione
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Primary amine (e.g., benzylamine)
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Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
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Inert gas atmosphere (Nitrogen or Argon)
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Stirring plate and magnetic stir bar
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Standard laboratory glassware
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 7-Nitroisochroman-1,3-dione in the chosen anhydrous solvent.
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Reaction Initiation: Cool the solution to 0°C using an ice bath. Add 1.05 equivalents of the primary amine dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting crude product, a carboxylic acid-amide, can be purified.
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Purification: Purification is typically achieved by recrystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid to ensure the carboxylic acid remains protonated).
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Characterization: The final product structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
Based on the reactivity of similar anhydride and nitro-aromatic compounds, the following handling precautions are advised:
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Irritation: Anhydrides can be irritating to the skin, eyes, and respiratory system. [3]Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
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Moisture Sensitivity: The compound is an anhydride and will react with water. [3]It should be stored in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere.
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Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors.
References
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Chemsrc. (2025). 4-acetyl-7-nitro-4H-isochromene-1,3-dione. Retrieved from [Link]
-
LookChem. (n.d.). 7-Nitroisochroman-1,3-dione. Retrieved from [Link]
-
Chemsrc. (2025). 4-Nitro-homophthalic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitrophthalic anhydride. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)-. PubChem Compound Database. Retrieved from [Link]
-
Głowacka, J., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4265. Retrieved from [Link]
-
ResearchGate. (2014). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. Retrieved from [Link]
-
Kamal, M., et al. (2023). Synthesis of isochroman-1,3-dione derivative 3. ResearchGate. Retrieved from [Link]
-
Martínez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. Retrieved from [Link]
-
Dilly, S., & Roisnel, T. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(23), 7249. Retrieved from [Link]
-
MDPI. (2007). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 12(3), 517-529. Retrieved from [Link]
-
ResearchGate. (2020). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]
-
PubMed. (2018). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 13(7), 641-654. Retrieved from [Link]
-
Kamal, A., et al. (2010). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 10, 37. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6667. Retrieved from [Link]
- Google Patents. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Stenutz. (n.d.). isochroman-1,3-dione. Retrieved from [Link]
-
Acros Pharmatech. (n.d.). 7-nitro-4H-isochromene-1,3-dione. Retrieved from [Link]
-
Molbase. (n.d.). 6,7-dinitro-1H,3H-benzo[de]isochromene-1,3-dione CAS 3807-78-1 Synthetic Routes. Retrieved from [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Processes, 11(6), 1616. Retrieved from [Link]
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ResearchGate. (2020). Synthesis, Antimicrobial, Antiquorum-Sensing, and Cytotoxic Activities of New Series of Isoindoline-1,3-dione, Pyrazolo[5,1-a]isoindole, and Pyridine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. Organic Letters, 25(35), 6534–6538. Retrieved from [Link]
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Tajima, K., et al. (2021). Synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer. Chemical Science, 12(3), 1135-1142. Retrieved from [Link]
